Dimidazon

Vue d'ensemble

Description

Dimidazon is not explicitly mentioned in the provided papers; however, the papers discuss various imidazole derivatives and related compounds, which can offer insights into the chemistry of compounds like this compound. Imidazoles are a class of heterocyclic compounds characterized by a 5-membered ring containing two nitrogen atoms. These compounds are known for their wide range of applications in medicinal chemistry due to their biological activity and presence in many pharmaceuticals .

Synthesis Analysis

The synthesis of imidazole derivatives is a topic of significant interest due to their pharmacological importance. Paper reports the synthesis of imidazo[1,2-a]pyridines with antiviral properties, highlighting the importance of the thioether side chain for activity. Paper describes a solvent-free synthesis of imidazo[1,2-a]thiochromeno[3,2-e]pyridines through a multicomponent cascade reaction, emphasizing the efficiency of the process in forming multiple bonds and rings without transition metal catalysts. Paper provides a decade update on the synthesis of imidazo[1,2-a]pyridines, discussing various strategies such as condensation and multicomponent reactions. Paper details a microwave-assisted synthesis of benzo[4,5]imidazo[1,2-b]pyridazines in water, showcasing an environmentally friendly approach.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their biological activity. Paper presents the structural analysis of four new derivatives of DIMMAL (2-di1H-2-imidazolylmethylmalonate), which contain imidazole rings and demonstrate how different configurations and interactions can lead to diverse three-dimensional networks. The structural variations and their impact on properties like magnetic susceptibility are discussed.

Chemical Reactions Analysis

The chemical reactivity of imidazole derivatives is influenced by their molecular structure. Paper explores the intramolecular SNAr (nucleophilic aromatic substitution) for synthesizing benzo[4,5]imidazo[1,2-b]pyridazines, indicating the role of the imidazole ring in facilitating such reactions. Paper discusses the synthesis of l-DIM, an enantiomer of DIM, which is a potent inhibitor of α-d-mannosidase, showing the significance of stereochemistry in the reactivity and biological activity of imidazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are diverse and can be tailored for specific applications. Paper describes the synthesis of geminal-imidazolium-type ionic liquids and their use in anion exchange membranes for fuel cells, highlighting properties such as reduced crystallinity, improved thermal stability, and ion conductivity. Paper introduces a microfluidic synthesis method for inorganic nanomaterials using ionic liquids, demonstrating the versatility of imidazole-based compounds in facilitating the synthesis of other materials. Paper examines the pharmacodynamics of dietary phytochemical indoles, including DIM, and their ability to induce phase II drug metabolizing and antioxidant genes, reflecting the chemical properties that contribute to their biological functions.

Applications De Recherche Scientifique

Médecine vétérinaire : Utilisation comme diurétique

Dimidazon : , connu pharmacologiquement sous le nom de Furosemide, est principalement utilisé comme diurétique puissant en médecine vétérinaire . Il est indiqué pour le traitement de l’œdème associé à l’insuffisance cardiaque, à la dysfonction rénale, à un traumatisme et aux maladies parasitaires chez les animaux tels que les bovins, les chevaux, les chats et les chiens. Il facilite une apparition rapide de l’action diurétique, favorisant une augmentation de l’excrétion de sodium et d’eau, ce qui est crucial pour gérer les conditions de rétention d’eau chez les animaux.

Recherche cardiovasculaire : Pharmacodynamique

Dans le domaine de la recherche cardiovasculaire, le principe actif du this compound, la furosemide, est étudié pour ses propriétés pharmacodynamiques. Il agit sur le néphron dans les reins, augmentant le volume de filtration et altérant la réabsorption du sodium, du chlore et de l’eau . Cette action est essentielle pour comprendre les mécanismes des diurétiques à plafond élevé et pour développer de nouvelles stratégies thérapeutiques contre l’insuffisance cardiaque et l’hypertension.

Pharmacocinétique : Absorption et excrétion

Le profil pharmacocinétique du this compound présente un intérêt significatif en recherche. Des études se concentrent sur son absorption, sa distribution, son métabolisme et son excrétion chez différentes espèces. Par exemple, chez les bovins, l’absorption est rapide mais incomplète, la majorité de la dose étant excrétée dans les 24 heures, principalement par l’urine . Ces informations sont essentielles pour optimiser les schémas posologiques et minimiser les effets secondaires dans les applications thérapeutiques.

Biochimie : Inhibition enzymatique

En biochimie, le this compound est utilisé pour étudier ses effets sur l’activité enzymatique. En tant que dérivé de la sulfanilamide, il peut agir comme un inhibiteur pour certaines enzymes, ce qui est pertinent pour comprendre les voies métaboliques et concevoir des inhibiteurs à des fins thérapeutiques .

Pharmacologie industrielle : Formulation du médicament

Le this compound est également pertinent en pharmacologie industrielle, où sa formulation en solution injectable est étudiée pour sa stabilité, son efficacité et sa sécurité . La recherche dans ce domaine contribue au développement de meilleurs systèmes d’administration de médicaments et à l’amélioration des conditions de stockage pour garantir la puissance du médicament.

Mécanisme D'action

Target of Action

Dimidazon, also known as Diminazene, is a trypanocidal agent . The primary targets of this compound include HTH-type transcriptional regulator QacR, trypsin-1, amiloride-sensitive amine oxidase [copper-containing], and mitochondrial peroxiredoxin-5 . These targets play crucial roles in various biological processes, including transcription regulation, protein digestion, amine oxidation, and cellular response to oxidative stress .

Biochemical Pathways

Given its targets, it can be inferred that this compound may influence pathways related to transcription regulation, protein digestion, amine oxidation, and cellular response to oxidative stress . The downstream effects of these pathway alterations would depend on the specific biological context and are subject to ongoing research.

Result of Action

Given its known targets, it can be hypothesized that this compound may influence processes such as transcription regulation, protein digestion, amine oxidation, and cellular response to oxidative stress . .

Propriétés

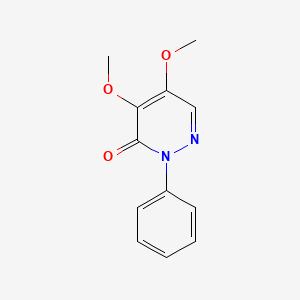

IUPAC Name |

4,5-dimethoxy-2-phenylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-16-10-8-13-14(12(15)11(10)17-2)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFZKJCNHBXWLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)N(N=C1)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074998 | |

| Record name | Dimidazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660275 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

3295-78-1 | |

| Record name | Dimidazon [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003295781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimidazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMIDAZON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AM45V743J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

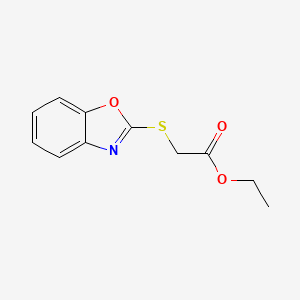

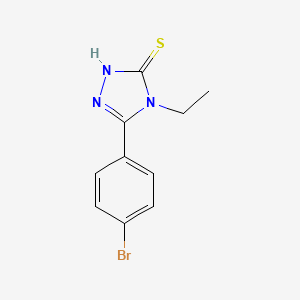

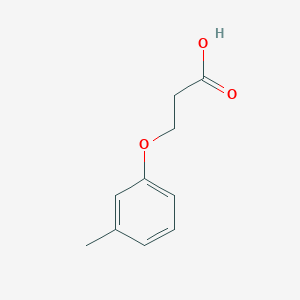

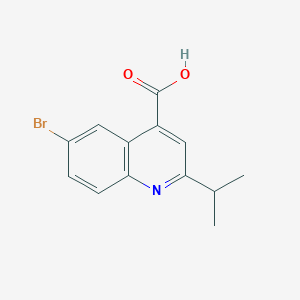

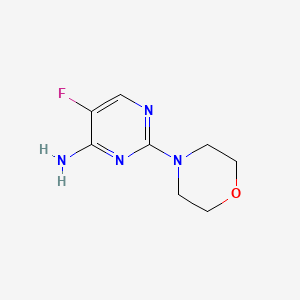

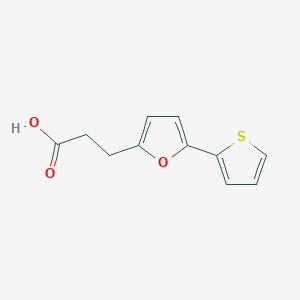

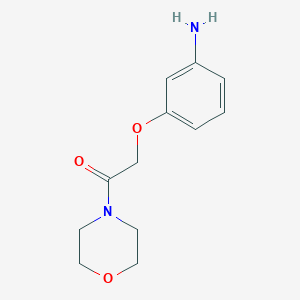

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

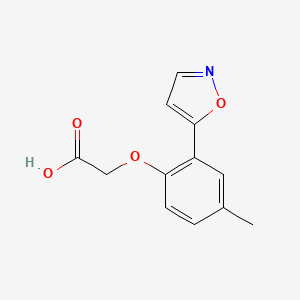

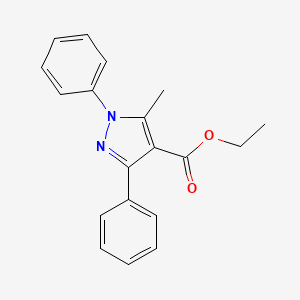

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-3-ylmethyl-amine](/img/structure/B1332424.png)

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1332425.png)

![4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B1332437.png)

![5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid](/img/structure/B1332442.png)

![4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid](/img/structure/B1332446.png)